Jtc-017

Description

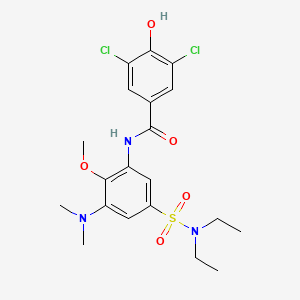

Structure

3D Structure

Properties

CAS No. |

357330-77-9 |

|---|---|

Molecular Formula |

C20H25Cl2N3O5S |

Molecular Weight |

490.4 g/mol |

IUPAC Name |

3,5-dichloro-N-[5-(diethylsulfamoyl)-3-(dimethylamino)-2-methoxyphenyl]-4-hydroxybenzamide |

InChI |

InChI=1S/C20H25Cl2N3O5S/c1-6-25(7-2)31(28,29)13-10-16(19(30-5)17(11-13)24(3)4)23-20(27)12-8-14(21)18(26)15(22)9-12/h8-11,26H,6-7H2,1-5H3,(H,23,27) |

InChI Key |

DFHUSLVYQHBBEV-UHFFFAOYSA-N |

Canonical SMILES |

CCN(CC)S(=O)(=O)C1=CC(=C(C(=C1)N(C)C)OC)NC(=O)C2=CC(=C(C(=C2)Cl)O)Cl |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

3,5-dichloro-N-(5-diethylsulfamoyl-3-dimethylamino-2-methoxyphenyl)-4-hydroxybenzamide JTC-017 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of JTC-017

Disclaimer: Publicly available information regarding the specific quantitative pharmacological data for JTC-017, such as its binding affinity (Ki) and half-maximal inhibitory concentration (IC50), is limited. This guide provides a comprehensive overview of its mechanism of action based on existing scientific literature, focusing on its role as a Corticotropin-Releasing Hormone Receptor 1 (CRHR1) antagonist and the general signaling pathways involved.

Introduction

This compound is identified in scientific literature as a specific antagonist of the Corticotropin-Releasing Hormone Receptor 1 (CRHR1).[1][2] It is a small molecule with the chemical formula C₂₀H₂₅Cl₂N₃O₅S and a molecular weight of 490.40. It is important to distinguish this compound from other similarly named compounds such as JTC-801, a nociceptin receptor antagonist, and JCAR017, a CAR-T cell therapy. This document focuses exclusively on the mechanism of action of this compound.

CRHR1 is a G-protein coupled receptor that plays a crucial role in the body's response to stress.[3] Antagonism of this receptor is a key area of research for therapeutic interventions in stress-related disorders. This compound, by blocking the action of corticotropin-releasing hormone (CRH) at this receptor, modulates various physiological responses.[1][2]

Core Mechanism of Action

The primary mechanism of action of this compound is the competitive antagonism of the Corticotropin-Releasing Hormone Receptor 1 (CRHR1). CRH, the endogenous ligand for CRHR1, is a key mediator of the hypothalamic-pituitary-adrenal (HPA) axis, which is the central stress response system.

Under conditions of stress, CRH is released from the hypothalamus and binds to CRHR1 on the anterior pituitary gland. This binding event initiates a signaling cascade that results in the secretion of adrenocorticotropic hormone (ACTH). ACTH then travels to the adrenal glands and stimulates the release of cortisol, a primary stress hormone. This compound competitively binds to CRHR1, preventing the binding of CRH and thereby inhibiting this signaling cascade. This blockade leads to a reduction in ACTH and cortisol release, mitigating the physiological effects of stress.

In Vivo Effects of this compound

Studies have demonstrated several physiological effects of this compound, consistent with its mechanism as a CRHR1 antagonist. These effects are summarized in the table below.

| Physiological Effect | Observed Outcome with this compound Treatment | Reference |

| Hippocampal Noradrenaline Release | Attenuated in response to colorectal distention in rats. | |

| Visceral Perception | Reduced frequency of abdominal contractions induced by acute colorectal distention in rats. | |

| Adrenocorticotropic Hormone (ACTH) Release | Significantly reduced plasma ACTH levels after acute colorectal distention in rats. | |

| Anxiety-related Behavior | Reduced anxiety in rats following acute colorectal distention. | |

| Colonic Motility | Blocked stress-induced changes in colonic motility after chronic colorectal distention in rats. |

Signaling Pathways of CRHR1 Antagonism

This compound exerts its effects by blocking the intracellular signaling pathways activated by CRHR1. CRHR1 is primarily coupled to the Gαs G-protein. The binding of an agonist like CRH to CRHR1 triggers a conformational change in the receptor, leading to the activation of Gαs.

The activated Gαs subunit stimulates adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to cyclic AMP (cAMP). Elevated intracellular cAMP levels then lead to the activation of Protein Kinase A (PKA). PKA, in turn, phosphorylates various downstream targets, including transcription factors such as the cAMP response element-binding protein (CREB). Phosphorylated CREB translocates to the nucleus and modulates the expression of genes involved in the stress response.

By acting as an antagonist, this compound prevents the initiation of this cascade. The diagram below illustrates the CRHR1 signaling pathway and the point of inhibition by this compound.

Experimental Protocols

While the specific experimental protocols for the initial characterization of this compound are not detailed in the readily available literature, the following outlines the general methodologies that would be employed to determine the mechanism of action of a novel CRHR1 antagonist.

These assays are used to determine the binding affinity (Ki) of the compound for the receptor.

-

Objective: To measure the displacement of a radiolabeled CRHR1 ligand by this compound.

-

Methodology:

-

Prepare cell membranes from a cell line stably expressing human CRHR1.

-

Incubate the membranes with a known concentration of a radiolabeled CRHR1 agonist or antagonist (e.g., [¹²⁵I]-CRH).

-

Add increasing concentrations of this compound to the incubation mixture.

-

After reaching equilibrium, separate the bound from the free radioligand by rapid filtration.

-

Measure the radioactivity of the filters using a gamma counter.

-

The concentration of this compound that displaces 50% of the radioligand (IC50) is determined and used to calculate the Ki value using the Cheng-Prusoff equation.

-

These assays are used to determine the functional activity (antagonism) of the compound.

-

Objective: To measure the ability of this compound to inhibit CRH-induced cAMP production.

-

Methodology:

-

Culture cells expressing CRHR1 (e.g., HEK293 cells).

-

Pre-incubate the cells with increasing concentrations of this compound.

-

Stimulate the cells with a known concentration of CRH.

-

After a defined incubation period, lyse the cells and measure the intracellular cAMP levels using a commercially available ELISA kit or a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

-

The concentration of this compound that inhibits 50% of the CRH-induced cAMP production (IC50) is determined.

-

The diagram below illustrates a typical experimental workflow for characterizing a receptor antagonist.

Conclusion

This compound is a specific antagonist of the CRHR1 receptor. Its mechanism of action involves blocking the binding of CRH to this receptor, thereby inhibiting the downstream signaling cascade that leads to the physiological stress response. While detailed quantitative data on its binding affinity and potency are not widely available in the public domain, its in vivo effects are consistent with CRHR1 antagonism. Further research and publication of primary pharmacological data would provide a more complete understanding of the therapeutic potential of this compound.

References

- 1. Corticotropin-releasing hormone receptor 1 antagonist blocks brain-gut activation induced by colonic distention in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Role of Corticotropin-releasing Factor Signaling in Stress-related Alterations of Colonic Motility and Hyperalgesia [jnmjournal.org]

JTC-017 as a Corticotropin-Releasing Hormone Receptor 1 Antagonist: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to Corticotropin-Releasing Hormone Receptor 1 (CRF1)

The corticotropin-releasing hormone receptor 1 (CRF1) is a class B G-protein coupled receptor (GPCR) that plays a pivotal role in the body's response to stress. As the primary receptor for corticotropin-releasing hormone (CRH), CRF1 activation initiates a cascade of events, most notably the release of adrenocorticotropic hormone (ACTH) from the pituitary gland, which in turn stimulates the adrenal glands to produce corticosteroids such as cortisol. Beyond its endocrine function, the CRF1 receptor is widely distributed in the central nervous system, including the amygdala, hippocampus, and prefrontal cortex, where it modulates anxiety, fear, and other stress-related behaviors.[1] Dysregulation of the CRH/CRF1 system has been implicated in the pathophysiology of various stress-related disorders, including anxiety, depression, and irritable bowel syndrome (IBS). Consequently, CRF1 antagonists are being investigated as potential therapeutic agents for these conditions.

JTC-017 has been identified as a specific antagonist of the CRF1 receptor.[2][3] Preclinical studies have demonstrated its efficacy in attenuating stress-induced visceral and behavioral responses in animal models.[2][3] This guide will delve into the technical aspects of characterizing this compound and similar compounds.

CRF1 Receptor Signaling Pathways

The activation of the CRF1 receptor by its endogenous ligand, CRH, triggers a conformational change that leads to the activation of intracellular signaling cascades. The primary and most well-characterized pathway involves the coupling to a stimulatory G-protein (Gs), which in turn activates adenylyl cyclase. This enzyme catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP). Elevated intracellular cAMP levels then activate Protein Kinase A (PKA), which phosphorylates various downstream targets, leading to the cellular response.

However, CRF1 receptor signaling is not limited to the Gs/cAMP pathway. Depending on the cell type and context, the receptor can also couple to other G-proteins, such as Gq, leading to the activation of phospholipase C (PLC). PLC activation results in the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, while DAG activates Protein Kinase C (PKC). Furthermore, CRF1 receptor activation has been shown to modulate the activity of mitogen-activated protein kinase (MAPK) pathways, including ERK1/2.

As an antagonist, this compound is presumed to bind to the CRF1 receptor and prevent the conformational changes necessary for G-protein coupling and subsequent downstream signaling, thereby blocking the effects of CRH.

Figure 1: Simplified CRF1 Receptor Signaling Pathways and the inhibitory action of this compound.

Quantitative Data for this compound

A thorough review of the available scientific literature did not yield specific quantitative data for the binding affinity (Ki) or functional potency (IC50) of this compound for the CRF1 receptor. The primary research article citing the use of this compound focuses on its in vivo effects without reporting these fundamental pharmacological parameters. Therefore, the following tables are presented as templates to be populated should this data become available.

Table 1: In Vitro Binding Affinity of this compound for CRF1 Receptor

| Compound | Receptor | Radioligand | Ki (nM) | Reference |

| This compound | Human CRF1 | Data not available | Data not available | - |

| This compound | Rat CRF1 | Data not available | Data not available | - |

Table 2: In Vitro Functional Potency of this compound at CRF1 Receptor

| Compound | Assay Type | Cell Line | Agonist | IC50 (nM) | Reference |

| This compound | cAMP Accumulation | Data not available | CRH | Data not available | - |

Experimental Protocols

The following sections provide detailed methodologies for the key experiments used to characterize CRF1 receptor antagonists like this compound.

CRF1 Receptor Binding Assay (Radioligand Displacement)

This assay determines the affinity of a test compound for the CRF1 receptor by measuring its ability to displace a radiolabeled ligand.

Materials:

-

Membrane Preparation: Membranes from cells stably expressing the human or rat CRF1 receptor (e.g., CHO-K1, HEK293) or from brain tissue rich in CRF1 receptors (e.g., frontal cortex).

-

Radioligand: A high-affinity CRF1 receptor ligand labeled with a radioisotope, such as [125I]Tyr0-Sauvagine or [3H]Antalarmin.

-

Assay Buffer: e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 2 mM EGTA, 0.1% BSA, pH 7.4.

-

Test Compound: this compound or other antagonists at various concentrations.

-

Non-specific Binding Control: A high concentration of a non-radiolabeled CRF1 ligand (e.g., 1 µM CRH).

-

Filtration System: Glass fiber filters (e.g., GF/B or GF/C) pre-soaked in a solution like 0.3% polyethyleneimine (PEI) to reduce non-specific binding, and a vacuum manifold.

-

Scintillation Counter and Cocktail.

Procedure:

-

Membrane Preparation: Homogenize cells or tissue in ice-cold buffer and centrifuge to pellet the membranes. Wash the pellet and resuspend in assay buffer. Determine protein concentration using a standard method (e.g., BCA assay).

-

Assay Setup: In a 96-well plate, combine the membrane preparation, radioligand at a fixed concentration (typically at or below its Kd), and varying concentrations of the test compound. Include wells for total binding (no competitor) and non-specific binding (with excess unlabeled ligand).

-

Incubation: Incubate the plate at a specified temperature (e.g., room temperature or 37°C) for a duration sufficient to reach equilibrium (e.g., 60-120 minutes).

-

Filtration: Rapidly filter the contents of each well through the pre-soaked glass fiber filters using a vacuum manifold. Wash the filters with ice-cold wash buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value. Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Figure 2: Workflow for a CRF1 Receptor Radioligand Binding Assay.

CRF1 Functional Assay (cAMP Accumulation)

This assay measures the ability of a compound to antagonize the CRH-induced production of cAMP.

Materials:

-

Cell Line: A cell line stably expressing the CRF1 receptor and responsive to Gs activation (e.g., HEK293, CHO-K1, AtT-20).

-

Agonist: Corticotropin-releasing hormone (CRH).

-

Test Compound: this compound or other antagonists.

-

Phosphodiesterase (PDE) Inhibitor: e.g., 3-isobutyl-1-methylxanthine (IBMX) to prevent cAMP degradation.

-

cAMP Detection Kit: Commercially available kits based on various technologies, such as HTRF (Homogeneous Time-Resolved Fluorescence), ELISA (Enzyme-Linked Immunosorbent Assay), or bioluminescent reporters.

Procedure:

-

Cell Plating: Seed the cells in a 96-well plate and grow to near confluency.

-

Pre-incubation: Wash the cells and pre-incubate with the PDE inhibitor in a suitable buffer for a short period (e.g., 30 minutes).

-

Antagonist Addition: Add varying concentrations of the test compound (this compound) to the wells and incubate for a defined period.

-

Agonist Stimulation: Add a fixed concentration of CRH (typically the EC80, the concentration that produces 80% of the maximal response) to all wells except the basal control.

-

Incubation: Incubate for a time sufficient to allow for cAMP production (e.g., 30 minutes at 37°C).

-

Cell Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration according to the instructions of the chosen detection kit.

-

Data Analysis: Plot the cAMP concentration against the logarithm of the antagonist concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which represents the concentration of the antagonist that inhibits 50% of the CRH-induced cAMP production.

In Vivo Model: Colorectal Distention (CRD) in Rats

This model is used to assess visceral sensitivity and the effects of compounds on stress-induced visceral pain responses. This compound has been shown to be effective in this model.

Animals:

-

Male Sprague-Dawley or Wistar rats.

Procedure:

-

Animal Preparation: Rats are fasted overnight with free access to water.

-

Balloon Insertion: A flexible balloon catheter is inserted into the descending colon and rectum under light anesthesia. The catheter is secured to the tail.

-

Acclimation: Animals are allowed to recover from anesthesia and acclimate to the testing environment.

-

Drug Administration: this compound or vehicle is administered (e.g., intraperitoneally or orally) at a predetermined time before the distention procedure.

-

Colorectal Distention: The balloon is inflated to a specific pressure (e.g., 60 mmHg) for a defined period (e.g., 10 minutes) to induce a visceral stress response.

-

Behavioral Assessment: The visceromotor response (VMR), typically a contraction of the abdominal and hindlimb muscles, is quantified. This can be done by visual scoring of the abdominal withdrawal reflex (AWR) or by measuring electromyographic (EMG) activity of the abdominal muscles.

-

Physiological Measurements: Other physiological parameters can be measured, such as heart rate, blood pressure, and plasma levels of stress hormones like ACTH and corticosterone.

-

Data Analysis: The effect of the test compound is determined by comparing the VMR and other physiological responses in the drug-treated group to the vehicle-treated group.

Figure 3: General Workflow for the In Vivo Colorectal Distention Model.

Summary and Future Directions

This compound is a specific CRF1 receptor antagonist with demonstrated efficacy in preclinical models of stress-induced visceral hypersensitivity. While the publicly available literature lacks specific data on its binding affinity and functional potency, the methodologies outlined in this guide provide a clear framework for the comprehensive characterization of this compound and other novel CRF1 antagonists.

Future research should aim to fully characterize the in vitro pharmacological profile of this compound, including its Ki and IC50 values at the CRF1 receptor, as well as its selectivity against other receptors. Further in vivo studies could explore its pharmacokinetic properties, its efficacy in other models of anxiety and depression, and its potential for clinical development. The continued investigation of CRF1 antagonists like this compound holds promise for the development of novel therapeutics for a range of stress-related disorders.

References

JTC-017 and its Role in Attenuating Hippocampal Noradrenaline Release: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the putative role of JTC-017, a selective kappa-opioid receptor (KOR) antagonist, in modulating the release of noradrenaline in the hippocampus. While direct experimental evidence specifically linking this compound to hippocampal noradrenaline attenuation is not yet available in the public domain, this document synthesizes preclinical data on this compound and related KOR antagonists, alongside established knowledge of the intricate relationship between the kappa-opioid and noradrenergic systems. This guide will explore the mechanistic pathways, present relevant preclinical findings with similar compounds, and offer detailed experimental protocols to facilitate further research in this critical area of neuropharmacology.

Introduction: The Kappa-Opioid System and Noradrenergic Regulation

The kappa-opioid receptor (KOR) system, primarily activated by the endogenous ligand dynorphin, is a key player in the modulation of stress, mood, and addiction. KORs are widely distributed throughout the central nervous system, including significant expression in the locus coeruleus (LC), the principal source of noradrenergic innervation to the hippocampus. Activation of KORs is generally associated with dysphoria, anhedonia, and the negative affective states that accompany stress and withdrawal from substances of abuse.

Noradrenaline (norepinephrine) in the hippocampus is crucial for a range of cognitive functions, including learning, memory, and attention. Dysregulation of hippocampal noradrenaline release is implicated in various neuropsychiatric disorders, such as depression and anxiety. Given the anatomical and functional overlap, the KOR system is poised to exert significant control over noradrenergic signaling.

This compound (also known as JDTic) is a potent and highly selective, non-peptide KOR antagonist.[1] Its long duration of action is thought to be mediated by the modulation of c-Jun N-terminal kinases (JNKs).[2] Preclinical studies have demonstrated the antidepressant and anxiolytic-like properties of JDTic, as well as its ability to block stress-induced reinstatement of drug-seeking behaviors.[2] This suggests that this compound may exert its therapeutic effects, at least in part, by modulating the noradrenergic system, particularly in brain regions like the hippocampus that are highly sensitive to stress.

Mechanistic Framework: How KOR Antagonism May Attenuate Noradrenaline Release

The primary mechanism by which this compound is hypothesized to attenuate hippocampal noradrenaline release is through its action on KORs within the locus coeruleus. Stress and dynorphin release activate presynaptic KORs on noradrenergic neurons in the LC, leading to an inhibition of neuronal firing and a subsequent decrease in noradrenaline release in projection areas, including the hippocampus. By blocking these inhibitory KORs, this compound would disinhibit LC neurons, thereby normalizing or even enhancing noradrenaline release, particularly under conditions of stress-induced KOR activation.

dot

Preclinical Evidence with KOR Antagonists

While direct studies on this compound's effect on hippocampal noradrenaline release are lacking, research with other KOR antagonists and agonists provides valuable insights.

Quantitative Data from Preclinical Studies

It is important to note a study that investigated the effect of the KOR agonist U-69593 on potassium-evoked noradrenaline release in rat hippocampal slices and found no significant modification of release.[3] This suggests that direct presynaptic inhibition of noradrenaline terminals within the hippocampus by KORs may not be a universal mechanism and could be dependent on the specific agonist and experimental conditions.

However, studies focusing on the locus coeruleus and behavioral outcomes strongly support an indirect modulatory role. For instance, the KOR antagonist nor-binaltorphimine (nor-BNI) has been shown to block stress-induced reinstatement of drug-seeking, a behavior heavily dependent on noradrenergic signaling.

| Compound | Model/Assay | Key Finding | Reference |

| JDTic (this compound) | Mouse tail-flick test (vs. enadoline) | AD50 (s.c.): 4.1 mg/kg; AD50 (p.o.): 27.3 mg/kg | [4] |

| JDTic (this compound) | Rat U50,488-induced diuresis | More potent than nor-BNI | |

| nor-BNI | Stress-induced reinstatement of cocaine seeking | Blocks reinstatement | |

| U-69593 | K+-evoked [3H]-noradrenaline release (rat hippocampal slices) | No modification of release |

Detailed Experimental Protocols

To rigorously investigate the role of this compound in attenuating hippocampal noradrenaline release, the following experimental protocols are recommended.

In Vivo Microdialysis in Freely Moving Animals

This protocol allows for the direct measurement of extracellular noradrenaline levels in the hippocampus of conscious, behaving animals.

Objective: To determine the effect of systemic this compound administration on basal and stress-induced noradrenaline release in the hippocampus.

Materials:

-

This compound

-

Stereotaxic apparatus

-

Microdialysis probes (e.g., CMA 12)

-

Syringe pump

-

HPLC with electrochemical detection (HPLC-ED)

-

Animal model (e.g., Sprague-Dawley rats)

-

Stress-induction paradigm (e.g., foot-shock, restraint stress)

Procedure:

-

Surgical Implantation: Anesthetize the animal and stereotaxically implant a guide cannula targeting the dorsal hippocampus. Allow for a 7-10 day recovery period.

-

Probe Insertion: On the day of the experiment, gently insert the microdialysis probe through the guide cannula.

-

Perfusion: Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min).

-

Baseline Collection: Collect dialysate samples every 20 minutes for at least 2 hours to establish a stable baseline of noradrenaline levels.

-

Drug Administration: Administer this compound (e.g., 1, 3, 10 mg/kg, i.p. or p.o.) or vehicle.

-

Post-Drug Collection: Continue collecting dialysate samples for several hours to monitor the effect of this compound on basal noradrenaline release.

-

Stress Induction: Introduce a stressor and continue collecting samples to assess the effect of this compound on stress-induced noradrenaline release.

-

Analysis: Analyze the dialysate samples for noradrenaline content using HPLC-ED.

dot

Brain Slice Electrophysiology in the Locus Coeruleus

This protocol allows for the investigation of the direct effects of this compound on the electrophysiological properties of noradrenergic neurons.

Objective: To determine if this compound can reverse the inhibitory effects of a KOR agonist on the firing rate of LC neurons.

Materials:

-

This compound

-

KOR agonist (e.g., U-50,488)

-

Vibratome

-

Recording chamber

-

Patch-clamp amplifier and data acquisition system

-

Animal model (e.g., transgenic mouse expressing a fluorescent reporter in noradrenergic neurons)

Procedure:

-

Slice Preparation: Prepare acute brainstem slices containing the locus coeruleus.

-

Neuron Identification: Identify noradrenergic neurons using fluorescence and/or electrophysiological properties.

-

Baseline Recording: Obtain a stable whole-cell patch-clamp recording and measure the baseline firing rate.

-

Agonist Application: Bath-apply a KOR agonist and record the change in firing rate.

-

Antagonist Application: In the continued presence of the agonist, apply this compound and observe if it reverses the inhibitory effect of the agonist.

-

Data Analysis: Analyze changes in firing frequency, membrane potential, and input resistance.

dot

Conclusion and Future Directions

This compound holds significant promise as a therapeutic agent for stress-related disorders. While its mechanism of action is primarily through KOR antagonism, the downstream effects on neurotransmitter systems, particularly the noradrenergic system, are of critical importance. The existing, albeit indirect, evidence strongly suggests that this compound is likely to attenuate the stress-induced suppression of hippocampal noradrenaline release by disinhibiting noradrenergic neurons in the locus coeruleus.

Future research should focus on direct in vivo measurements of hippocampal noradrenaline levels following this compound administration, both under basal conditions and in response to various stressors. Furthermore, exploring the downstream signaling pathways in the hippocampus that are affected by these changes in noradrenaline will be crucial for a complete understanding of this compound's therapeutic potential. The detailed experimental protocols provided in this guide offer a clear path forward for researchers to elucidate the precise role of this compound in modulating hippocampal noradrenergic function.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. The kappa opioid receptor antagonist JDTic attenuates alcohol seeking and withdrawal anxiety - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mu-Opioid receptors modulate noradrenaline release from the rat hippocampus as measured by brain microdialysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pharmacological properties of JDTic: a novel kappa-opioid receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

JTC-801: A Nociceptin/Orphanin FQ Peptide (NOP) Receptor Antagonist in the Modulation of Visceral Perception and Anxiety in Rat Models

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Visceral hypersensitivity and anxiety are significant and often co-morbid conditions that present considerable challenges in clinical management. The nociceptin/orphanin FQ (N/OFQ) system, and its cognate receptor (NOP, or ORL1), has emerged as a critical modulator of both pain and affective states. This technical guide provides a comprehensive overview of the preclinical evidence for JTC-801, a selective NOP receptor antagonist, in rodent models of visceral pain and anxiety. The data herein demonstrate that JTC-801 effectively reverses behaviors associated with visceral hypersensitivity and anxiety, suggesting the therapeutic potential of NOP receptor antagonism for disorders characterized by these symptoms, such as irritable bowel syndrome (IBS) and post-traumatic stress disorder (PTSD). This document details the experimental protocols used to evaluate JTC-801, presents the quantitative outcomes in structured tables, and illustrates the key signaling pathways and experimental workflows.

Introduction to the Nociceptin/Orphanin FQ (N/OFQ) System

The N/OFQ system is a component of the broader opioid system but possesses distinct pharmacology and physiological functions. The endogenous ligand, N/OFQ, is a 17-amino acid neuropeptide that binds to the G protein-coupled NOP receptor.[1][2] Activation of the NOP receptor leads to the inhibition of adenylyl cyclase, a reduction in voltage-gated calcium channel activity, and the activation of G protein-coupled inwardly rectifying potassium (GIRK) channels.[2] This signaling cascade ultimately modulates neuronal excitability. The N/OFQ system is widely distributed throughout the central and peripheral nervous systems, including in brain regions critical for pain perception and emotional regulation such as the amygdala, hippocampus, and periaqueductal gray (PAG).[3][4]

JTC-801: A Selective NOP Receptor Antagonist

JTC-801, chemically known as (N-(4-amino-2-methylquinolin-6-yl)-2-(4-ethylphenoxymethyl) benzamide monohydrochloride), is a potent and selective antagonist of the NOP receptor. Its selectivity has been demonstrated in vitro through its ability to inhibit N/OFQ-stimulated [³⁵S]-GTPγS binding in rat brain membranes. Preclinical studies have explored the therapeutic utility of JTC-801 in various models of pain and anxiety, highlighting its potential as a non-opioid analgesic and anxiolytic agent.

Effects of JTC-801 on Anxiety-Like Behavior in Rat Models

Experimental Model: Single-Prolonged Stress (SPS)

The Single-Prolonged Stress (SPS) model is a validated rat model of PTSD that induces long-lasting behavioral and physiological alterations, including anxiety-like behaviors and hyperalgesia.

Behavioral Assay: Elevated Plus Maze (EPM)

The Elevated Plus Maze (EPM) is a widely used behavioral test to assess anxiety-like behavior in rodents. The maze consists of two open arms and two enclosed arms. A decrease in the time spent in and the number of entries into the open arms is indicative of increased anxiety.

Quantitative Data: JTC-801 Reverses SPS-Induced Anxiety

In a study utilizing the SPS model, daily administration of JTC-801 (6 mg/kg, i.p.) from day 7 to day 21 post-SPS was shown to reverse the anxiety-like behavior observed in the EPM on day 9.

| Treatment Group | Time Spent in Open Arms (% of Total Time) | Number of Open Arm Entries |

| Vehicle | Data not explicitly provided in percentages | Data not explicitly provided |

| SPS + Vehicle | Significantly reduced compared to control | Significantly reduced compared to control |

| SPS + JTC-801 (6 mg/kg) | Significantly increased compared to SPS + Vehicle | Significantly increased compared to SPS + Vehicle |

Table 1: Effects of JTC-801 on Anxiety-Like Behavior in the Elevated Plus Maze in SPS-Exposed Rats. Data are presented qualitatively based on the study's findings.

Effects of JTC-801 on Visceral Perception in Rat Models

While direct studies on JTC-017 and visceral perception are limited, the well-established role of the N/OFQ system in pain modulation and the effects of JTC-801 on somatic pain provide strong rationale for its potential in visceral pain. Visceral hypersensitivity is a key feature of disorders like IBS.

Experimental Model: Chronic Constriction Injury (CCI)

The Chronic Constriction Injury (CCI) model is a widely used rat model of neuropathic pain, which shares common mechanisms with chronic visceral pain.

Behavioral Assay: Paw Withdrawal Latency (PWL) to a Thermal Stimulus

This assay measures the latency for a rat to withdraw its paw from a heat source. A shorter latency indicates hyperalgesia, or increased sensitivity to a painful stimulus.

Quantitative Data: JTC-801 Alleviates Neuropathic Pain

Oral administration of JTC-801 in the diet of rats with CCI dose-dependently normalized the paw withdrawal latency to a thermal stimulus, indicating an analgesic effect.

| Treatment Group | Paw Withdrawal Latency (seconds) |

| Vehicle | Reduced latency (hyperalgesia) |

| JTC-801 (0.03% in food) | Partially normalized latency |

| JTC-801 (0.06% in food) | Fully normalized latency |

Table 2: Effects of Oral JTC-801 on Thermal Hyperalgesia in the CCI Rat Model. Data are presented qualitatively based on the study's findings.

Experimental Protocols

Single-Prolonged Stress (SPS) Protocol

-

Animals: Male Sprague Dawley rats are used.

-

Stress Procedure: Rats are subjected to a series of stressors on day 0:

-

2 hours of restraint in a plastic cylinder.

-

20 minutes of forced swimming in a cylindrical tank.

-

15 minutes of rest.

-

Exposure to ether until loss of consciousness.

-

-

Post-Stress Housing: Following the stress procedure, rats are housed in isolation for the remainder of the experiment.

-

Drug Administration: JTC-801 (6 mg/kg) or vehicle is administered intraperitoneally once daily from day 7 to day 21.

Elevated Plus Maze (EPM) Protocol

-

Apparatus: The maze consists of two open arms (50 cm x 10 cm) and two enclosed arms (50 cm x 10 cm x 40 cm) elevated 40 cm above the floor.

-

Procedure: On day 9 post-SPS, each rat is placed in the center of the maze facing a closed arm. The behavior of the rat is recorded for a set period (typically 5 minutes).

-

Measures: The primary measures are the time spent in the open arms and the number of entries into the open arms.

Chronic Constriction Injury (CCI) Protocol

-

Animals: Male Sprague-Dawley rats are used.

-

Surgical Procedure: Under anesthesia, the sciatic nerve is exposed at the mid-thigh level. Four loose ligatures are tied around the nerve.

-

Drug Administration: JTC-801 is mixed into the rat chow at concentrations of 0.03% or 0.06% and provided ad libitum.

Paw Withdrawal Latency (PWL) Protocol

-

Apparatus: A radiant heat source is used to apply a thermal stimulus to the plantar surface of the rat's hind paw.

-

Procedure: The rat is placed in a chamber with a glass floor. The heat source is positioned under the paw, and the time taken for the rat to withdraw its paw is recorded.

-

Measures: The paw withdrawal latency in seconds is the primary measure of thermal sensitivity.

Signaling Pathways and Experimental Workflows

NOP Receptor Signaling Pathway

Caption: NOP receptor signaling cascade and the inhibitory action of JTC-801.

Experimental Workflow for SPS and EPM

References

- 1. A synthetic agonist at the orphanin FQ/nociceptin receptor ORL1: Anxiolytic profile in the rat - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Nociceptin/orphanin FQ peptide receptor antagonist JTC-801 reverses pain and anxiety symptoms in a rat model of post-traumatic stress disorder - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Nociceptin/orphanin FQ peptide receptor antagonist JTC-801 reverses pain and anxiety symptoms in a rat model of post-traumatic stress disorder - PubMed [pubmed.ncbi.nlm.nih.gov]

Foundational Research on the CRFR1 Antagonist JTC-017: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to CRFR1 and its Role in Stress

The corticotropin-releasing factor (CRF) system is a critical mediator of the body's response to stress. The CRFR1 receptor, a class B G-protein coupled receptor (GPCR), is a key component of this system.[1][2] Upon binding of its endogenous ligand, CRF, CRFR1 initiates a cascade of downstream signaling events that orchestrate the neuroendocrine, autonomic, and behavioral responses to stress.[3][4] Dysregulation of the CRF/CRFR1 pathway has been implicated in the pathophysiology of various stress-related disorders. Consequently, the development of CRFR1 antagonists represents a promising therapeutic strategy for these conditions.[5]

JTC-017: A Specific CRFR1 Antagonist

This compound is a specific antagonist of the CRFR1 receptor. Preclinical research has demonstrated its ability to attenuate stress-induced physiological and behavioral changes in animal models, highlighting its potential as a therapeutic agent.

Quantitative Data

A comprehensive search of publicly available scientific literature did not yield specific in vitro binding affinity (Ki) or functional potency (IC50) values for this compound. The following tables are structured to accommodate this data should it become available.

In Vitro Binding Affinity

| Compound | Radioligand | Cell Line/Tissue | Ki (nM) | Reference |

| This compound | Data Not Available | Data Not Available | Data Not Available |

Table 1: In Vitro Binding Affinity of this compound for CRFR1. A standard radioligand binding assay would be used to determine the binding affinity (Ki) of this compound for the CRFR1 receptor.

In Vitro Functional Activity

| Compound | Assay Type | Cell Line | Agonist | IC50 (nM) | Reference |

| This compound | cAMP Accumulation | Data Not Available | CRF | Data Not Available |

Table 2: In Vitro Functional Activity of this compound. A functional assay, such as a CRF-stimulated cAMP accumulation assay, would be employed to determine the potency (IC50) of this compound in antagonizing CRFR1 activation.

In Vivo Efficacy

| Compound | Animal Model | Dose | Route of Administration | Effect | Reference |

| This compound | Rat (Colorectal Distention) | 10 mg/kg | Intraperitoneal | Attenuated hippocampal noradrenaline release, visceral perception, and ACTH release. Reduced anxiety-like behavior and blocked stress-induced changes in colonic motility. |

Table 3: In Vivo Efficacy of this compound. In a rat model of colorectal distention, this compound demonstrated significant effects on stress-related physiological and behavioral measures.

Signaling Pathways

CRFR1 activation initiates signaling through multiple G-protein-dependent pathways. The primary pathway involves the Gs alpha subunit, leading to the activation of adenylyl cyclase and subsequent production of cyclic AMP (cAMP). A secondary pathway involves the Gq alpha subunit, which activates phospholipase C (PLC), resulting in the production of inositol trisphosphate (IP3) and diacylglycerol (DAG).

Experimental Protocols

Radioligand Binding Assay (General Protocol)

This protocol outlines a typical competitive radioligand binding assay to determine the affinity of a test compound for CRFR1.

Methodology:

-

Membrane Preparation: Membranes from cells stably expressing CRFR1 are prepared by homogenization and centrifugation.

-

Incubation: The membranes are incubated with a fixed concentration of a radiolabeled CRFR1 ligand (e.g., [¹²⁵I]CRF) and varying concentrations of the unlabeled test compound (this compound). A parallel incubation with an excess of a non-radiolabeled ligand is performed to determine non-specific binding.

-

Separation: The incubation is terminated by rapid filtration through a glass fiber filter, which traps the membranes with bound radioligand while allowing the unbound radioligand to pass through.

-

Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

-

Data Analysis: Specific binding is calculated by subtracting non-specific binding from total binding. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation.

cAMP Functional Assay (General Protocol)

This protocol describes a typical functional assay to measure the ability of an antagonist to inhibit CRF-stimulated cAMP accumulation.

Methodology:

-

Cell Plating: Cells stably expressing CRFR1 are plated in a multi-well plate.

-

Pre-incubation: The cells are pre-incubated with varying concentrations of the test compound (this compound) or vehicle.

-

Stimulation: The cells are then stimulated with a fixed concentration of CRF to induce cAMP production.

-

Cell Lysis: The cells are lysed to release the intracellular cAMP.

-

cAMP Measurement: The concentration of cAMP in the cell lysate is measured using a suitable method, such as Homogeneous Time-Resolved Fluorescence (HTRF) or an Enzyme-Linked Immunosorbent Assay (ELISA).

-

Data Analysis: The concentration of the test compound that inhibits 50% of the CRF-stimulated cAMP production (IC50) is determined by non-linear regression analysis.

In Vivo Elevated Plus Maze (EPM) for Anxiolytic Activity

The EPM is a widely used behavioral test to assess anxiety-like behavior in rodents.

Methodology:

-

Apparatus: The elevated plus maze consists of four arms arranged in a plus shape, elevated from the floor. Two opposite arms are enclosed by high walls (closed arms), and the other two are open.

-

Procedure: Rats are administered this compound (10 mg/kg, i.p.) or vehicle prior to testing. Each rat is placed in the center of the maze, facing an open arm, and allowed to explore freely for a set period (e.g., 5 minutes).

-

Data Collection: The animal's behavior is recorded, and the time spent in and the number of entries into the open and closed arms are measured.

-

Analysis: An increase in the time spent in and/or the number of entries into the open arms is indicative of an anxiolytic-like effect.

Conclusion

This compound is a specific CRFR1 antagonist with demonstrated in vivo efficacy in a preclinical model of stress-related visceral and behavioral responses. While the lack of publicly available in vitro quantitative data presents a gap in its pharmacological profile, the existing findings support its potential as a tool for investigating the role of CRFR1 in stress-related pathologies. This technical guide provides a consolidated resource of the current knowledge on this compound and the methodologies for its evaluation, aiming to facilitate future research and development of CRFR1-targeted therapeutics.

References

- 1. cAMP-dependent pathway - Wikipedia [en.wikipedia.org]

- 2. Gs alpha subunit - Wikipedia [en.wikipedia.org]

- 3. Gq alpha subunit - Wikipedia [en.wikipedia.org]

- 4. pnas.org [pnas.org]

- 5. Development of CRF1 receptor antagonists as antidepressants and anxiolytics: progress to date - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide: JTC-017 (CAS 357330-77-9), a Corticotropin-Releasing Hormone Receptor 1 Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of JTC-017 (CAS 357330-77-9), a selective antagonist of the Corticotropin-Releasing Hormone Receptor 1 (CRHR1). This compound has emerged as a valuable research tool for investigating the role of the CRH system in stress, anxiety, and related disorders. This document details the mechanism of action of this compound, its research applications, quantitative data on its activity, and detailed experimental protocols. Furthermore, it includes visualizations of the CRHR1 signaling pathway and a representative experimental workflow to facilitate a deeper understanding of its utility in a research setting.

Introduction to this compound

This compound, with the chemical name 3,5-dichloro-N-(5-((diethylamino)sulfonyl)-3-(dimethylamino)-2-methoxyphenyl)-4-hydroxybenzamide, is a small molecule antagonist of the Corticotropin-Releasing Hormone Receptor 1 (CRHR1). CRHR1 is a G-protein coupled receptor that plays a pivotal role in the body's response to stress through the hypothalamic-pituitary-adrenal (HPA) axis. By blocking the action of corticotropin-releasing hormone (CRH) at this receptor, this compound serves as a powerful tool to dissect the physiological and pathological roles of the CRH-CRHR1 signaling pathway.

Mechanism of Action

This compound exerts its effects by competitively binding to CRHR1, thereby preventing the endogenous ligand, CRH, from activating the receptor. This inhibition blocks the downstream signaling cascade that is typically initiated upon CRH binding.

The Corticotropin-Releasing Hormone Receptor 1 (CRHR1) Signaling Pathway

The activation of CRHR1 by CRH predominantly leads to the stimulation of a Gs alpha subunit-coupled signaling pathway. This initiates a cascade of intracellular events, including the activation of adenylyl cyclase, which in turn increases intracellular cyclic adenosine monophosphate (cAMP) levels. Elevated cAMP then activates Protein Kinase A (PKA), which phosphorylates various downstream targets, including transcription factors like the cAMP response element-binding protein (CREB). This signaling pathway ultimately mediates the physiological responses to stress, such as the release of adrenocorticotropic hormone (ACTH) from the pituitary gland.

Diagram: CRHR1 Signaling Pathway

Caption: CRHR1 signaling pathway and the inhibitory action of this compound.

Research Applications

This compound is primarily utilized in preclinical research to investigate the role of the CRH-CRHR1 system in various physiological and pathological conditions. Key research areas include:

-

Anxiety and Depression: Studies have employed this compound to explore the anxiolytic and antidepressant-like effects of blocking CRHR1 signaling.

-

Stress-Related Disorders: this compound is used to model the effects of CRHR1 antagonism on the behavioral, endocrine, and autonomic responses to stress.

-

Irritable Bowel Syndrome (IBS): Research has investigated the potential of this compound to ameliorate stress-induced visceral hypersensitivity and colonic motility changes associated with IBS.

-

Drug and Alcohol Addiction: this compound is a tool to study the role of the CRH system in the motivational and stress-related aspects of addiction and relapse.

Quantitative Data

| Parameter | Value | Assay Type | Reference |

| Ki (CRHR1) | Data not publicly available | Radioligand Binding Assay | - |

| IC50 (cAMP) | Data not publicly available | Functional cAMP Assay | - |

Researchers are encouraged to perform their own in vitro characterization to determine the precise potency of this compound in their specific assay systems.

Experimental Protocols

In Vitro: Functional cAMP Assay for CRHR1 Antagonism

This protocol outlines a general method for assessing the antagonist activity of this compound on CRH-stimulated cAMP production in a cell line expressing CRHR1 (e.g., HEK293-CRHR1).

Materials:

-

HEK293 cells stably expressing human CRHR1

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

This compound

-

Corticotropin-Releasing Hormone (CRH)

-

cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based)

-

Assay buffer (e.g., HBSS with 20 mM HEPES and 0.1% BSA)

-

Phosphodiesterase inhibitor (e.g., IBMX)

Procedure:

-

Cell Culture: Plate HEK293-CRHR1 cells in a 96-well plate at a density that will result in a confluent monolayer on the day of the assay.

-

Compound Preparation: Prepare a stock solution of this compound in DMSO. Serially dilute the compound in assay buffer to the desired concentrations. Also, prepare a stock solution of CRH in assay buffer.

-

Assay: a. Wash the cells once with assay buffer. b. Add the desired concentrations of this compound to the wells and incubate for 15-30 minutes at 37°C. Include a vehicle control (assay buffer with DMSO). c. Add a fixed concentration of CRH (typically the EC80 concentration, predetermined in a separate agonist dose-response experiment) to all wells except the basal control. d. Incubate for 15-30 minutes at 37°C. e. Lyse the cells and measure intracellular cAMP levels according to the manufacturer's protocol of the chosen cAMP assay kit.

-

Data Analysis: Plot the cAMP concentration against the log of the this compound concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value.

Diagram: In Vitro cAMP Assay Workflow

Caption: Workflow for an in vitro functional cAMP assay.

In Vivo: Evaluation of Anxiolytic-like Effects in the Elevated Plus Maze (EPM) Test in Rodents

This protocol describes a general procedure to assess the anxiolytic-like effects of this compound in mice or rats using the EPM test.

Materials:

-

Elevated Plus Maze apparatus

-

Male adult mice or rats

-

This compound

-

Vehicle (e.g., 10% DMSO, 40% PEG300, 5% Tween 80, 45% saline)

-

Video tracking software

Procedure:

-

Acclimation: Acclimate the animals to the testing room for at least 1 hour before the experiment.

-

Compound Administration: Administer this compound or vehicle via the desired route (e.g., intraperitoneal, oral) at a predetermined time before the test (e.g., 30-60 minutes).

-

EPM Test: a. Place the animal in the center of the EPM, facing one of the open arms. b. Allow the animal to explore the maze for a fixed period (e.g., 5 minutes). c. Record the session using a video camera positioned above the maze.

-

Behavioral Analysis: Use video tracking software to score the following parameters:

-

Time spent in the open arms

-

Number of entries into the open arms

-

Time spent in the closed arms

-

Number of entries into the closed arms

-

Total distance traveled

-

-

Data Analysis: Compare the behavioral parameters between the this compound treated groups and the vehicle control group using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests). An increase in the time spent and/or entries into the open arms is indicative of an anxiolytic-like effect.

Conclusion

This compound is a critical tool for researchers investigating the complex roles of the CRH-CRHR1 signaling pathway in health and disease. Its selectivity for CRHR1 allows for targeted studies to elucidate the mechanisms underlying stress-related disorders and to explore novel therapeutic strategies. The information and protocols provided in this guide are intended to support the effective use of this compound in a research context.

Disclaimer

This compound is for research use only and is not for human or veterinary use. Researchers should adhere to all applicable safety guidelines and institutional protocols when handling and using this compound.

Methodological & Application

Application Notes and Protocols for In Vivo Administration of JTC-801, a Nociceptin/Orphanin FQ Receptor Antagonist, in Rodent Studies

Disclaimer: The initial request specified JTC-017. However, literature searches indicate that this compound is a corticotropin-releasing hormone receptor 1 antagonist. The compound with extensive in vivo data as a nociceptin/orphanin FQ (N/OFQ) peptide (NOP) receptor antagonist in rodents is JTC-801 . Therefore, these application notes and protocols are based on the available scientific literature for JTC-801. Researchers should verify the identity and mechanism of action of their specific test compound.

Introduction

JTC-801 is a selective, non-peptide antagonist of the Nociceptin/Orphanin FQ (N/OFQ) peptide (NOP) receptor, also known as the opioid receptor-like 1 (ORL1) receptor. It has demonstrated efficacy in various preclinical rodent models, particularly in studies of pain and anxiety.[1] JTC-801 exhibits good bioavailability and is capable of crossing the blood-brain barrier, making it a valuable tool for investigating the role of the N/OFQ-NOP system in the central nervous system.[1] These application notes provide a detailed guide for the in vivo administration of JTC-801 in rodent studies, covering various administration routes and dosages reported in the literature.

NOP Receptor Signaling Pathway

The NOP receptor is a G protein-coupled receptor (GPCR). Its activation by the endogenous ligand N/OFQ initiates a signaling cascade that modulates neuronal activity. JTC-801 acts by blocking this interaction.

Quantitative Data Summary

The following tables summarize the dosages and administration routes for JTC-801 in various rodent studies.

Table 1: Intraperitoneal (i.p.) Administration of JTC-801

| Species | Model | Dose Range | Dosing Schedule | Vehicle | Reference |

| Rat | Post-Traumatic Stress Disorder (PTSD) and Pain | 6 mg/kg | Once daily for 15 days | 3% DMSO and 0.05% hydroxypropylcellulose | [1] |

| Rat | Chronic Constrictive Injury (Pain) | 1 mg/kg | Twice daily for 12 days | Not specified | [1] |

| Mouse | Sciatic Nerve Injury (Pain) | 0.1 - 10 mg/kg | Single dose | Not specified | [1] |

| Mouse | Nitrous Oxide-Induced Analgesia | 0.05 - 5 mg/kg | Single dose | Not specified | |

| Rat | Immobilization Stress-Induced Analgesia | 0.5 mg/kg | Single dose | Not specified |

Table 2: Oral (p.o.) Administration of JTC-801

| Species | Model | Dose Range | Dosing Schedule | Vehicle | Reference |

| Mouse | Acute Pain (Hot-plate test) | 1 - 10 mg/kg | Single dose | 5% sorbitol | |

| Rat | Inflammatory Pain (Formalin test) | 1 - 10 mg/kg | Single dose | 5% sorbitol | |

| Rat | Neuropathic Pain (CCI) | 0.03% or 0.06% in food | Ad libitum | Food | |

| Mouse | Pancreatic Cancer Xenograft | 20 mg/kg | Twice per week for 4 weeks | Not specified | |

| Mouse | Orthotopic Pancreatic Cancer | 20 mg/kg | Daily for 3 weeks | Not specified |

Table 3: Intravenous (i.v.) Administration of JTC-801

| Species | Model | Dose Range | Dosing Schedule | Vehicle | Reference |

| Mouse | Nociceptin-Induced Allodynia | ≥ 0.01 mg/kg | Single dose | 5% sorbitol | |

| Mouse | Acute Pain (Hot-plate test) | ≥ 0.01 mg/kg | Single dose | 5% sorbitol | |

| Rat | Inflammatory Pain (Formalin test) | ≥ 0.01 mg/kg | Single dose | 5% sorbitol |

Experimental Protocols

General Preparation of JTC-801 for In Vivo Administration

Materials:

-

JTC-801 powder

-

Vehicle (e.g., 5% sorbitol, 3% DMSO and 0.05% hydroxypropylcellulose, sterile saline)

-

Sterile microcentrifuge tubes

-

Vortex mixer

-

Sonicator (optional, for difficult to dissolve compounds)

-

Sterile syringes and needles of appropriate gauge for the chosen administration route and animal size.

Procedure:

-

Calculate the required amount of JTC-801 based on the desired dose and the body weight of the animals.

-

Weigh the JTC-801 powder accurately and place it in a sterile microcentrifuge tube.

-

Add the appropriate volume of the chosen vehicle to the tube.

-

Vortex the solution vigorously until the JTC-801 is completely dissolved. If necessary, sonicate the solution for a few minutes to aid dissolution.

-

Visually inspect the solution to ensure there are no visible particles.

-

Draw the solution into a sterile syringe for administration.

Intraperitoneal (i.p.) Injection Protocol

Procedure:

-

Restrain the rodent securely. For rats, a two-person technique is often preferred, while for mice, a one-person scruffing method can be used.

-

Tilt the animal's head downwards at a slight angle.

-

Locate the injection site in the lower abdominal quadrant, avoiding the midline to prevent puncture of the bladder or cecum.

-

Insert a sterile needle (23-25 gauge for rats, 25-27 gauge for mice) at a 10-20 degree angle.

-

Gently aspirate to ensure the needle has not entered a blood vessel or organ.

-

Inject the JTC-801 solution slowly and steadily.

-

Withdraw the needle and return the animal to its cage.

-

Monitor the animal for any signs of distress post-injection.

Oral Gavage (p.o.) Protocol

Procedure:

-

Restrain the rodent firmly by the scruff of the neck to prevent movement and to straighten the esophagus.

-

Use a sterile, flexible gavage needle of appropriate size for the animal.

-

Gently insert the gavage needle into the mouth and advance it along the roof of the mouth towards the esophagus.

-

Allow the animal to swallow the needle; do not force it.

-

Once the needle is in the esophagus, administer the JTC-801 solution.

-

Withdraw the gavage needle smoothly.

-

Return the animal to its cage and monitor for any signs of respiratory distress.

Intravenous (i.v.) Injection Protocol (Tail Vein)

Procedure:

-

Warm the rodent's tail using a heat lamp or warm water to dilate the lateral tail veins.

-

Place the rodent in a suitable restrainer that exposes the tail.

-

Clean the tail with 70% ethanol.

-

Identify one of the lateral tail veins.

-

Using a sterile needle (27-30 gauge), insert it into the vein at a shallow angle, bevel up.

-

A successful insertion may be indicated by a flash of blood in the needle hub.

-

Inject the JTC-801 solution slowly.

-

Withdraw the needle and apply gentle pressure to the injection site with a sterile gauze to prevent bleeding.

-

Return the animal to its cage and monitor its condition.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for an in vivo study using JTC-801.

References

Application Notes and Protocols: JTC-017 in Cell-Based Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

JTC-017 is a potent and selective antagonist of the Corticotropin-Releasing Hormone Receptor 1 (CRHR1). CRHR1, a G-protein coupled receptor, plays a crucial role in the endocrine, autonomic, and behavioral responses to stress. Dysregulation of the CRH/CRHR1 signaling pathway has been implicated in various pathologies, including anxiety, depression, and inflammatory diseases. Emerging evidence also suggests a role for this pathway in tumor progression and metastasis, making CRHR1 an attractive target for therapeutic intervention in oncology.

These application notes provide detailed protocols for the preparation of this compound solutions and their application in relevant cell-based assays to investigate its biological activity.

Mechanism of Action

This compound exerts its biological effects by binding to CRHR1, thereby blocking the downstream signaling cascade initiated by its endogenous ligand, corticotropin-releasing hormone (CRH). The binding of CRH to CRHR1 typically activates Gs-alpha subunits, leading to the stimulation of adenylyl cyclase, an increase in intracellular cyclic AMP (cAMP), and the activation of Protein Kinase A (PKA). PKA, in turn, phosphorylates various downstream targets, including transcription factors like CREB, leading to changes in gene expression. By inhibiting this initial step, this compound can modulate cellular processes such as proliferation, survival, and inflammation.

Data Presentation

The following tables provide a template for summarizing quantitative data obtained from cell-based assays with this compound. Researchers should replace the placeholder data with their experimental results.

Table 1: Solubility of this compound

| Solvent | Maximum Solubility (Approx.) |

| DMSO | ≥ 10 mg/mL |

| Ethanol | Insoluble |

| Water | Insoluble |

Note: It is recommended to perform a solubility test before preparing a large volume of stock solution.

Table 2: IC50 Values of this compound in Cancer Cell Lines (72-hour incubation)

| Cell Line | Cancer Type | IC50 (µM) - Example Data |

| HCT116 | Colon Carcinoma | User-determined value |

| MCF-7 | Breast Adenocarcinoma | User-determined value |

| A549 | Lung Carcinoma | User-determined value |

| PC-3 | Prostate Cancer | User-determined value |

Note: IC50 values are dependent on the cell line, assay conditions, and incubation time. The above are for illustrative purposes only.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO), cell culture grade

-

Sterile microcentrifuge tubes or vials

-

Vortex mixer

-

Calibrated pipettes

Procedure:

-

Determine the required concentration and volume: For a 10 mM stock solution of this compound (Molecular Weight: 447.96 g/mol ), weigh out 4.48 mg of the compound.

-

Dissolution: Add 1 mL of sterile DMSO to the vial containing the this compound powder.

-

Mixing: Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may aid in dissolution.

-

Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for long-term storage. When stored properly, the stock solution should be stable for several months.

Protocol 2: Cell Viability Assay (MTT Assay)

This protocol is designed to assess the effect of this compound on the proliferation and viability of adherent cancer cells.

Materials:

-

Cancer cell line of interest (e.g., HCT116, MCF-7)

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

-

This compound stock solution (10 mM in DMSO)

-

96-well flat-bottom plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)

-

Multichannel pipette

-

Plate reader capable of measuring absorbance at 570 nm

Procedure:

-

Cell Seeding:

-

Trypsinize and count the cells.

-

Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

-

Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound in complete medium from the stock solution. A typical concentration range to test would be from 0.1 µM to 100 µM.

-

Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a no-treatment control.

-

Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or control solutions to the respective wells.

-

Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

-

-

MTT Addition and Incubation:

-

After the incubation period, add 10 µL of MTT solution to each well.

-

Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.

-

-

Solubilization and Measurement:

-

Carefully remove the medium containing MTT.

-

Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Incubate the plate at room temperature for at least 15 minutes in the dark, with gentle shaking.

-

Measure the absorbance at 570 nm using a plate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value.

-

Protocol 3: Functional cAMP Assay for CRHR1 Antagonism

This assay measures the ability of this compound to inhibit the CRH-induced increase in intracellular cAMP levels in cells expressing CRHR1.

Materials:

-

A cell line endogenously or recombinantly expressing CRHR1 (e.g., HEK293-CRHR1)

-

Assay buffer (e.g., HBSS with 0.1% BSA and 0.5 mM IBMX)

-

Corticotropin-releasing hormone (CRH)

-

This compound stock solution

-

cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based)

-

384-well white or black assay plates (depending on the assay kit)

Procedure:

-

Cell Preparation:

-

Culture the CRHR1-expressing cells to confluency.

-

Harvest the cells and resuspend them in assay buffer at the desired density.

-

-

Antagonist Pre-incubation:

-

Add 5 µL of various concentrations of this compound (or vehicle control) to the wells of the assay plate.

-

Add 5 µL of the cell suspension to each well.

-

Incubate the plate at room temperature for 15-30 minutes.

-

-

Agonist Stimulation:

-

Prepare a solution of CRH in assay buffer at a concentration that elicits a submaximal response (e.g., EC80).

-

Add 10 µL of the CRH solution to the wells (except for the basal control wells, to which assay buffer is added).

-

Incubate the plate at room temperature for 30-60 minutes.

-

-

cAMP Detection:

-

Follow the instructions of the specific cAMP assay kit to lyse the cells and detect the intracellular cAMP levels.

-

-

Data Analysis:

-

Normalize the data to the CRH-stimulated control (100%) and the basal control (0%).

-

Plot the percentage of inhibition against the log of the this compound concentration to determine the IC50 value for CRHR1 antagonism.

-

Mandatory Visualization

Caption: CRHR1 signaling pathway and the inhibitory action of this compound.

Caption: Workflow for determining cell viability using the MTT assay.

Application Notes and Protocols for JTC-017 in Behavioral Studies of Anxiety and Depression

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of JTC-017, a specific Corticotropin-Releasing Hormone Receptor 1 (CRHR1) antagonist, in preclinical behavioral studies of anxiety and depression. Due to the limited availability of specific published data for this compound, this document also includes generalized protocols and data from other well-characterized CRHR1 antagonists to serve as a guide for experimental design.

Introduction

Corticotropin-releasing hormone (CRH) and its principal receptor in the central nervous system, CRHR1, are key mediators of the stress response. Dysregulation of the CRH/CRHR1 system has been strongly implicated in the pathophysiology of anxiety and depressive disorders.[1][2] Pharmacological blockade of CRHR1 is therefore a promising therapeutic strategy for these conditions. This compound is a specific antagonist of CRHR1.[3] Preclinical studies with other CRHR1 antagonists have demonstrated anxiolytic- and antidepressant-like effects in various animal models.[4][5] this compound has been shown to attenuate anxiety-like behavior in rats following acute colorectal distention.

Mechanism of Action: CRHR1 Signaling Pathway

This compound acts by blocking the binding of CRH to CRHR1, thereby inhibiting its downstream signaling cascade. CRHR1 is a G-protein coupled receptor (GPCR) that, upon activation by CRH, couples to Gαs protein, leading to the activation of adenylyl cyclase (AC). AC, in turn, catalyzes the conversion of ATP to cyclic AMP (cAMP). Increased intracellular cAMP levels activate Protein Kinase A (PKA), which then phosphorylates various downstream targets, including transcription factors like CREB (cAMP response element-binding protein), leading to changes in gene expression and neuronal function that contribute to anxiety and depression-related behaviors. By antagonizing CRHR1, this compound prevents this cascade.

Quantitative Data Summary for CRHR1 Antagonists

The following table summarizes data from preclinical studies of various CRHR1 antagonists. This information can be used as a reference for designing studies with this compound, although optimal dosages and routes of administration for this compound will need to be determined empirically.

| Compound | Animal Model | Behavioral Test | Dosage | Route of Administration | Observed Effects | Reference |

| R121919 | Rat | Forced Swim Test | Not specified | Not specified | Failed to reduce immobility | |

| Antalarmin | Rat | Not specified | Not specified | Oral (in food chow) | Prevented stress-induced anxiety-related behaviors and memory deficits | |

| CP-154,526 | Mouse | Forced Swim Test | Not specified | Not specified | Failed to reduce immobility | |

| Crinecerfont | Mouse | Unpredictable Chronic Mild Stress | 20 mg/kg/day | Intraperitoneal (i.p.) | Improved HPA axis negative feedback sensitivity |

Experimental Protocols

The following are detailed protocols for common behavioral assays used to assess anxiety- and depression-like behaviors in rodents. These can be adapted for use with this compound.

Experimental Workflow

A typical workflow for a behavioral study involving a pharmacological agent like this compound is outlined below.

Elevated Plus Maze (EPM) for Anxiety-Like Behavior

The EPM is a widely used test to assess anxiety-like behavior in rodents. The maze consists of two open arms and two closed arms arranged in a plus shape and elevated from the floor. Anxiolytic compounds typically increase the time spent in and the number of entries into the open arms.

Materials:

-

Elevated Plus Maze apparatus

-

Video tracking software

-

This compound

-

Vehicle solution

-

Syringes and needles for administration

Protocol:

-

Animal Handling and Habituation: House animals in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle. Handle the animals for several days prior to testing to reduce stress.

-

Drug Administration: Administer this compound or vehicle at the desired dose and route (e.g., intraperitoneally, orally) at a predetermined time before testing (e.g., 30-60 minutes).

-

Testing Procedure:

-

Place the animal in the center of the maze, facing one of the open arms.

-

Allow the animal to explore the maze for a set period (typically 5 minutes).

-

Record the session using a video camera mounted above the maze.

-

-

Data Analysis: Use video tracking software to score the following parameters:

-

Time spent in the open arms.

-

Time spent in the closed arms.

-

Number of entries into the open arms.

-

Number of entries into the closed arms.

-

Total distance traveled (as a measure of general locomotor activity).

-

-

Interpretation: An increase in the time spent in and/or entries into the open arms is indicative of an anxiolytic-like effect.

Forced Swim Test (FST) for Depression-Like Behavior

The FST is a common screening tool for antidepressant drugs. It is based on the principle that when rodents are placed in an inescapable container of water, they will eventually adopt an immobile posture. Antidepressant treatments are known to reduce the duration of this immobility.

Materials:

-

Cylindrical container (e.g., glass beaker) filled with water (23-25°C).

-

Video camera and recording software.

-

This compound.

-

Vehicle solution.

-

Syringes and needles for administration.

Protocol:

-

Drug Administration: Administer this compound or vehicle according to the desired treatment regimen (acute or chronic).

-

Pre-test Session (Day 1 - optional but recommended for rats):

-

Place the animal in the water-filled cylinder for 15 minutes.

-

Remove the animal, dry it with a towel, and return it to its home cage.

-

-

Test Session (Day 2):

-

Administer the final dose of this compound or vehicle.

-

Place the animal in the water-filled cylinder for 5-6 minutes.

-

Record the session.

-

-

Data Analysis: Score the last 4 minutes of the test session for the total duration of immobility. Immobility is defined as the absence of any movement other than that required to keep the head above water.

-

Interpretation: A significant decrease in the duration of immobility is indicative of an antidepressant-like effect. It is important to note that some CRHR1 antagonists have failed to show efficacy in this model.

Novelty-Suppressed Feeding (NSF) Test for Anxiety-Like Behavior

The NSF test assesses anxiety by measuring the latency to eat a palatable food in a novel and mildly stressful environment. Anxiolytic compounds decrease this latency.

Materials:

-

Open field arena (e.g., a large, clean cage).

-

A small, palatable food pellet (e.g., a small piece of a sweet cereal).

-

This compound.

-

Vehicle solution.

-

Syringes and needles for administration.

Protocol:

-

Food Deprivation: Food deprive the animals for 24 hours prior to testing, with water available ad libitum.

-

Drug Administration: Administer this compound or vehicle at the desired time before testing.

-

Testing Procedure:

-

Place a single food pellet on a small piece of white paper in the center of the open field.

-

Place the animal in a corner of the arena.

-

Measure the latency (time) for the animal to begin eating the pellet (defined as biting and chewing). A cut-off time of 10-15 minutes is typically used.

-

-

Home Cage Food Consumption: Immediately after the test, return the animal to its home cage and measure the amount of pre-weighed standard chow consumed over a 5-minute period. This controls for potential effects of the drug on appetite.

-

Interpretation: A decrease in the latency to eat in the novel environment, without a change in home cage food consumption, suggests an anxiolytic-like effect.

This compound, as a CRHR1 antagonist, holds potential for the treatment of anxiety and depression. The protocols and data provided herein offer a framework for researchers to design and conduct behavioral studies to evaluate its efficacy. It is crucial to empirically determine the optimal dose, route, and timing of administration for this compound in each specific behavioral paradigm. Further research is warranted to fully characterize the behavioral pharmacology of this compound.

References

- 1. CRH-sub-1 receptor antagonists for the treatment of depression and anxiety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Effects of the high-affinity corticotropin-releasing hormone receptor 1 antagonist R121919 in major depression: the first 20 patients treated - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Corticotrophin releasing factor receptor 1 antagonists prevent chronic stress-induced behavioral changes and synapse loss in aged rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Progress in corticotropin-releasing factor-1 antagonist development - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for JTC-017 in Gut-Brain Axis Research